N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C11H18N4O2S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-14(2)18(16,17)11-9-13-4-3-10(11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
PUDBBAWOJRAPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Pyridine-Piperazine Coupling via Nucleophilic Aromatic Substitution
A foundational method involves nucleophilic aromatic substitution (NAS) between 4-chloropyridine-3-sulfonamide derivatives and piperazine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux conditions. For example, 4-chloro-N,N-dimethylpyridine-3-sulfonamide reacts with piperazine in the presence of potassium carbonate to yield the target compound. The mechanism relies on the activation of the pyridine ring’s C4 position by the electron-withdrawing sulfonamide group, facilitating displacement by the piperazine nucleophile.
Reaction Conditions :
-
Solvent : DMF or acetonitrile
-
Base : K₂CO₃ or triethylamine
-
Temperature : 80–100°C
-
Duration : 12–24 hours
Yields for this method range from 65% to 85%, depending on the stoichiometry of piperazine and the purity of the starting material. Post-reaction purification often involves recrystallization from ethanol or column chromatography using silica gel and dichloromethane-methanol mixtures.
Sulfonamide Functionalization via Dimethylation
The dimethylation of the sulfonamide group is a critical step in synthesizing the final compound. This is achieved by treating 4-(piperazin-1-yl)pyridine-3-sulfonamide with methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the base deprotonates the sulfonamide nitrogen, enabling alkylation.
Optimization Insights :
-
Excess methylating agent (2.5 equivalents) ensures complete dimethylation.
-
Reactions conducted in tetrahydrofuran (THF) at 0–5°C minimize side reactions like over-alkylation.
-
Purification via acid-base extraction enhances purity, leveraging the compound’s solubility in acidic aqueous phases and organic solvents.
Multi-Step Synthesis from Pyridine-3-Sulfonic Acid
Sulfonation and Piperazine Incorporation
An alternative route begins with pyridine-3-sulfonic acid, which is converted to the sulfonyl chloride intermediate using thionyl chloride (SOCl₂). Subsequent reaction with piperazine in dichloromethane introduces the piperazine moiety, followed by dimethylation.
Key Steps :
-
Sulfonation :
Conducted under reflux (70°C, 4 hours), yielding 90–95% sulfonyl chloride. -
Piperazine Coupling :
Performed in dichloromethane with triethylamine, achieving 75–80% yield. -
Dimethylation :
As described in Section 1.2, final dimethylation affords the target compound.
Advanced Methodologies and Optimization
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, coupling 4-chloropyridine-3-sulfonamide with piperazine under microwave conditions (100 W, 120°C) reduces reaction time to 1–2 hours while maintaining yields >80%. This method minimizes thermal degradation and enhances reproducibility.
Catalytic Approaches
Palladium catalysts (e.g., Pd(PPh₃)₄) have been explored for coupling halogenated pyridines with piperazine derivatives. Although less common for this compound, such methods offer potential for regioselective synthesis, particularly when steric hindrance is a concern.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. Reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .
Example Reaction:
Sulfonamide Group Reactivity
The dimethyl sulfonamide group (-SON(CH)) participates in:
-
Acid/Base Reactions : Acts as a weak acid (pKa ~10–12) in aqueous solutions, forming salts with strong bases (e.g., NaOH).
-
Hydrolysis : Under harsh acidic conditions (e.g., concentrated HCl, reflux), it may hydrolyze to form pyridine-3-sulfonic acid derivatives.
Pyridine Ring Functionalization
The pyridine ring, though sterically hindered by adjacent substituents, can undergo:
-
Electrophilic Substitution : Limited due to electron-withdrawing sulfonamide and electron-donating piperazine groups. Nitration or sulfonation may occur at the 2- or 5-positions under controlled conditions .
-
Cross-Coupling : If halogenated (not inherent to this compound), Suzuki-Miyaura coupling could introduce aryl/heteroaryl groups .
Coordination Chemistry
The piperazine nitrogen and sulfonamide oxygen atoms act as ligands for metal ions (e.g., Cu, Zn), forming complexes relevant to catalytic or biological applications .
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrases by coordinating with zinc ions in enzyme active sites . Piperazine derivatives also modulate serotonin and dopamine receptors, hinting at neurotransmitter-like interactions .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide derivatives as anticancer agents. The compound has been evaluated for its activity against several cancer types, including leukemia, colon cancer, and melanoma.
Case Studies and Findings
- A series of 4-substituted pyridine-3-sulfonamides were synthesized and tested for their anticancer properties at the U.S. National Cancer Institute. Notably, one compound exhibited a good activity profile with average GI50 values ranging from 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines .
- Another study explored the structure-activity relationship of these compounds, revealing that modifications to the piperazine moiety could enhance antiproliferative activity against specific cancer cell lines .
| Compound | Cancer Type | Average GI50 (µM) |
|---|---|---|
| Compound 21 | Leukemia | 13.6 |
| Compound 21 | Colon Cancer | 14.9 |
| Compound 21 | Melanoma | 14.0 |
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against bacterial and fungal pathogens.
Case Studies and Findings
- In a study focusing on the synthesis of piperazine derivatives, it was found that certain compounds showed significant antibacterial activity against a range of pathogens .
- The introduction of specific substituents on the piperazine ring was shown to enhance selectivity and potency towards biological targets .
Enzyme Inhibition
This compound has been recognized for its ability to inhibit specific enzymes involved in critical biological pathways.
Key Enzyme Targets
- Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for cellular signaling related to growth and metabolism. Inhibition of PI3K has therapeutic implications in cancer treatment, as dysregulated signaling can lead to tumor development .
| Enzyme Target | Therapeutic Implication |
|---|---|
| PI3K | Cancer treatment |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . Additionally, the piperazine ring may interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Calculated based on molecular formula.
Key Observations :
- Piperazine Substituents : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in Compound 21 and 29) enhance receptor binding in anticancer assays , while electron-donating groups (e.g., 2-methoxyphenyl in Compound 30) may improve solubility .
- Sulfonamide Modifications : The dimethyl group in the target compound likely increases lipophilicity compared to carbamoyl (Compound 21) or triazole-linked (Compounds 27–30) derivatives. Triazole-containing analogs exhibit additional hydrogen-bonding capacity due to NH₂ groups .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Key Observations :
- IR Spectroscopy : The target compound lacks NH stretches (absent in dimethyl sulfonamide), unlike Compounds 21–30, which show NH peaks (~3433–3495 cm⁻¹) .
- ¹H-NMR : Piperazine CH₂ protons resonate at ~3.2–4.0 ppm across all analogs. The absence of NH signals in the target compound simplifies its NMR profile compared to carbamoyl or triazole derivatives .
Table 3: Pharmacological Profiles
Key Observations :
Table 4: Yield and Reaction Conditions
Key Observations :
- Carbamoyl derivatives (e.g., Compound 21) achieve moderate yields (65–80%) , while triazole-linked analogs require multistep synthesis with lower yields (40–54%) .
Biological Activity
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a piperazine group and a sulfonamide moiety. The presence of these functional groups contributes to its reactivity and biological activity. The sulfonamide group, in particular, is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which has implications for antimicrobial activity.
1. Inhibition of Phosphoinositide 3-Kinase (PI3K)
One of the most notable activities of this compound is its ability to inhibit phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular signaling pathways related to cell growth, survival, and metabolism. The inhibition of PI3K has therapeutic implications in cancer treatment and metabolic disorders.
2. Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antimicrobial properties. The sulfonamide group is particularly effective against bacterial infections, making this compound a candidate for further development as an antibiotic .
3. Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies have indicated that certain analogs can inhibit the growth of various cancer cell lines, including leukemia and colon cancer cells. The average growth inhibition percentages (GI50 values) observed range from 13.6 to 14.9 µM for the most sensitive cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine or sulfonamide moieties can significantly influence its inhibitory potency and selectivity against biological targets. For instance:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide | Similar piperazine and sulfonamide groups | Antifungal activity | Lacks chlorine substitution |
| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | Contains phenoxy group | Insulin sensitizing effects | Targets metabolic syndrome specifically |
| 4-Chloro-N-(phenylcarbamoyl)-3-pyridinesulfonamide | Chlorine substitution but different amine structure | Potential anti-cancer properties | Different amine substituent affects activity |
These comparisons illustrate how variations in substituents and functional groups influence the biological activities and potential applications of these compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Cancer Cell Line Studies : In vitro assays conducted on the NCI-H522 (non-small cell lung cancer) cell line revealed that specific derivatives exhibited significant antiproliferative effects, with average inhibition percentages exceeding 66% across multiple cancer types .
- Adipogenic Activity : Compounds related to this sulfonamide have been tested for their ability to enhance adipogenesis in 3T3-L1 cells, showing potential applications in treating insulin resistance and metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound likely involves coupling a pyridine-sulfonamide core with a piperazine derivative. Key steps include:
- Sulfonamide Formation : React pyridine-3-sulfonyl chloride with dimethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperazine Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the piperazine moiety. Optimize catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (e.g., toluene at 80–100°C) .
- Yield Improvement : Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Adjust stoichiometry (1.2–1.5 eq. piperazine) and reaction time (12–24 hrs) .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
Methodological Answer:
- LCMS : Confirm molecular weight (e.g., m/z = ~349 [M+H]⁺) and purity (>95% at 215/254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Assign key signals (e.g., dimethyl groups at δ 2.8–3.1 ppm in ¹H NMR; pyridine C3-sulfonamide at ~150 ppm in ¹³C NMR) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and sulfonamide moieties?
Methodological Answer:
- Piperazine Modifications : Synthesize analogs with substituted piperazines (e.g., 4-fluorophenylsulfonyl or 4-chlorophenylsulfonyl groups) and evaluate bioactivity via kinase inhibition assays .
- Sulfonamide Optimization : Replace dimethyl groups with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability. Use molecular docking to predict binding affinity to target proteins (e.g., PI3K) .
- Data Analysis : Compare IC₅₀ values across analogs using nonlinear regression models (GraphPad Prism) and correlate with logP values .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to predict membrane permeability (logD) and binding modes to cytochrome P450 enzymes .
- ADMET Prediction : Employ SwissADME or ADMETlab to forecast bioavailability, CNS penetration, and hERG liability .
- Case Study : Derivatives with trifluoromethyl groups (logP ~2.5) showed 2-fold higher metabolic stability in liver microsomes compared to methyl analogs .
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?
Methodological Answer:
- Bioavailability Studies : Measure plasma concentration-time profiles (IV vs. oral dosing in rodents) and calculate AUC ratios. Use LC-MS/MS for quantification .
- Metabolite Identification : Incubate the compound with liver microsomes and identify Phase I/II metabolites via HRMS and NMR .
- Mechanistic Follow-Up : Test metabolites in target assays (e.g., receptor binding) to determine if activity is retained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
